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Compound of Interest

Compound Name: 2-Methylbenzofuran

Cat. No.: B1664563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Methylbenzofuran, a key heterocyclic aromatic compound relevant in medicinal chemistry and

materials science. This document outlines the interpretation of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental

protocols.

Spectroscopic Data Summary
The spectroscopic data for 2-Methylbenzofuran (C₉H₈O, Molecular Weight: 132.16 g/mol ) are

summarized below. These data are essential for the structural elucidation and quality control of

this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-
Methylbenzofuran. The ¹H and ¹³C NMR spectra are pivotal for confirming the substitution

pattern and the electronic environment of the nuclei.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constants (J)
Hz

~7.50 d 1H H-7 ~7.7

~7.45 d 1H H-4 ~8.0

~7.23 t 1H H-6 ~7.8

~7.15 t 1H H-5 ~7.5

~6.40 s 1H H-3 ~1.0

~2.45 s 3H -CH₃ -

Note: Precise chemical shifts and coupling constants can vary slightly based on the specific

experimental conditions. The values presented are typical for a spectrum acquired in CDCl₃.

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Chemical Shift (δ) ppm Carbon Assignment

155.8 C-7a

154.9 C-2

129.2 C-3a

124.0 C-6

122.7 C-5

120.8 C-4

111.2 C-7

102.8 C-3

14.4 -CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups and vibrational modes within the 2-
Methylbenzofuran molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2925 Medium Aliphatic C-H Stretch

~1610, 1590, 1450 Strong Aromatic C=C Bending

~1250 Strong Aryl C-O Stretch

~750 Strong
Ortho-disubstituted Benzene

C-H Bend

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

2-Methylbenzofuran, confirming its elemental composition and structural features.

m/z Relative Intensity (%) Assignment

132 ~89 [M]⁺ (Molecular Ion)

131 100 [M-H]⁺ (Base Peak)

103 ~14 [M-H-CO]⁺

77 ~18 [C₆H₅]⁺

51 ~20 [C₄H₃]⁺

Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data for 2-
Methylbenzofuran, based on standard laboratory practices.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 2-Methylbenzofuran.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

¹H NMR:

Pulse sequence: Standard single-pulse (zg30).

Number of scans: 16.

Relaxation delay: 1.0 s.

Acquisition time: ~4.0 s.

Spectral width: 20 ppm.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse (zgpg30).

Number of scans: 1024 or more, depending on concentration.

Relaxation delay: 2.0 s.

Spectral width: 240 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the spectra.

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃

solvent peak at 77.16 ppm.[2]

Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and

coupling constants.

Determine the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat 2-Methylbenzofuran liquid directly onto the ATR crystal.

Data Acquisition:

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing:

Perform a background subtraction.

Identify and label the major absorption peaks.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled

with a Gas Chromatograph (GC-MS).

Sample Preparation:

Prepare a dilute solution of 2-Methylbenzofuran (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (GC-MS):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column).

Acquire mass spectra under the following typical EI conditions:

Ionization energy: 70 eV.[3]

Source temperature: 230 °C.[2]

Mass range: m/z 40-500.[2]

Data Processing:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.[2]

Spectroscopic Interpretation Workflow
The logical flow for the interpretation of spectroscopic data to elucidate the structure of 2-
Methylbenzofuran is illustrated below.
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Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy

MS Data
(m/z = 132, 131, 103, 77)

Molecular Weight = 132.16
Formula = C9H8O

Fragmentation Pattern
[M-H]+, [M-H-CO]+

Proposed Structure:
2-Methylbenzofuran

IR Data (cm-1)
~3050, 2925, 1610, 1250, 750

Functional Groups
Aromatic C-H, Alkyl C-H,
Aromatic C=C, Aryl C-O

1H NMR Data
Chemical Shifts, Multiplicities,

Integrations

Carbon-Hydrogen Framework
-CH3 group, 5 Aromatic Hs

13C NMR Data
9 Unique Carbon Signals

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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